2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-16-3-5-17(6-4-16)19-8-10-23(28)26(25-19)12-2-11-24-22(27)14-29-18-7-9-20-21(13-18)31-15-30-20/h3-10,13H,2,11-12,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHQGDCBSKPSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially involving multiple binding sites or conformational changes.
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies.
Structural Characteristics
This compound features a benzo[d][1,3]dioxole moiety and a pyridazinone group , which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of 435.5 g/mol .
Biological Activities
Preliminary studies suggest that this compound may exhibit a variety of biological activities, including:
- Anticancer Properties : The pyridazinone derivatives have been explored for their potential in cancer therapy due to their ability to inhibit specific cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have shown promise as COX-II inhibitors, which are critical in managing inflammation and pain.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against pathogenic bacteria, indicating potential use in treating infections.
Research indicates that the interactions of this compound with biological targets are crucial for elucidating its mechanism of action. Notably, the presence of the benzo[d][1,3]dioxole structure may enhance its ability to interact with various enzymes and receptors involved in disease processes.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds that share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(benzo[d][1,3]dioxol-5-yloxy)-N-{2-[3-(4-methoxyphenyl)-6-oxo-pyridazin-1(6H)-yl]ethyl}acetamide | Contains a methoxyphenyl group | Potentially enhanced solubility and bioavailability |
| 4-methoxyphenyl-pyridazinone derivatives | Similar pyridazinone structure | Varied biological activities depending on substituents |
| Diaryl heterocycles | Include various heterocycles like pyrazoles | Demonstrated anti-inflammatory effects in related studies |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of pyridazinones exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the core structure can enhance activity .
- COX-II Inhibition : Research on related compounds revealed varying degrees of COX-II inhibition. For instance, a derivative showed an IC50 value of 0.52 μM against COX-II, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib .
- Antimicrobial Studies : Compounds similar to the target compound were tested against Mycobacterium bovis BCG, with one derivative showing a minimum inhibitory concentration (MIC) of 31.25 μg/mL, highlighting its potential as an antimicrobial agent .
Scientific Research Applications
Biological Activities
Preliminary studies suggest that this compound may exhibit a range of biological activities, including:
- Anticancer Activity : Research indicates that compounds with similar structural features have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of specific functional groups may enhance the compound's ability to combat microbial infections.
- Anti-inflammatory Effects : Similar derivatives have demonstrated potential in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
Research Findings
Recent research has focused on synthesizing this compound and evaluating its biological effects. For instance, studies have highlighted the importance of the benzo[d][1,3]dioxole moiety in enhancing solubility and bioavailability, which are critical factors for drug efficacy.
Case Studies
- Anticancer Studies : In vitro studies demonstrated that similar compounds inhibited the growth of various cancer cell lines by inducing apoptosis.
- Antimicrobial Testing : A series of tests showed that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Inflammation Models : Animal models treated with related compounds displayed reduced markers of inflammation, suggesting potential applications in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their chemical and biological properties:
KCH-1521 (N-((2-(1H-Indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide)
- Structure : Shares the 2-(benzo[d][1,3]dioxol-5-yloxy)acetamide backbone but incorporates an indole-ethylcarbamoyl group instead of a pyridazinyl-p-tolylpropyl chain.
- Biological Activity : Demonstrated anti-angiogenic effects in HUVECs by modulating talin, reducing focal adhesion (FA) molecule expression, and inducing apoptosis .
- Synthesis : Prepared via N-acylurea derivatization, with detailed spectral validation (e.g., NMR, MS) .
N-(2-(Benzo[d][1,3]dioxol-5-ylamino)ethyl)acetamide (4c)
- Structure: Simpler ethylacetamide derivative with a benzodioxolylamino substituent.
- Synthesis : Achieved 96% yield via reaction of 1c with N-(2,2-dimethoxyethyl)acetamide, purified by flash chromatography .
- Data : Characterized by ESI-MS (m/z: 223 [M+H]⁺) and ¹H NMR .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)
- Structure : Contains a benzodioxolylacetamide group linked to a benzimidazole-methylbenzyl moiety.
- Biological Activity : Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, synthesized in 84% yield using PE/EtOAc chromatography .
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide (10)
- Structure : Features a thiazole ring and methylpropanamide group attached to benzodioxole.
- Synthesis : Utilized benzo[d][1,3]dioxol-5-ol and K₂CO₃ in DMF, confirmed by HRMS (m/z: 454.09772 [M+H]⁺) .
Structural and Functional Analysis
Table 1: Key Structural Differences
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Condensation of benzo[d][1,3]dioxol-5-ol with chloroacetamide derivatives under basic conditions (e.g., triethylamine in chloroform) to form the ether linkage .
- Step 2 : Coupling of the intermediate with a pyridazinone precursor (e.g., 3-(p-tolyl)-6-oxopyridazine) via nucleophilic substitution or amidation. Reaction optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol or DMF), and temperature (0–5°C to room temperature) to minimize byproducts .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is typically employed .
Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to confirm the benzodioxole, pyridazinone, and acetamide moieties. For example, the pyridazinone carbonyl (C=O) appears at ~165–170 ppm in C NMR .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
- Purity Analysis :
- HPLC : Reverse-phase C18 columns with mobile phases like ammonium acetate buffer (pH 6.5) and acetonitrile gradients. Detection at 254 nm ensures resolution of polar impurities .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
- Anticonvulsant Screening : Use the maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodent neuroblastoma cell lines. Measure IC values for sodium channel inhibition, leveraging structural similarities to benzodioxole-containing anticonvulsants .
- Enzyme Inhibition Assays : Test activity against targets like cyclooxygenase (COX) or monoamine oxidases (MAOs) using fluorometric or spectrophotometric kits, given the pyridazinone scaffold’s known interactions with redox enzymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Variable Substituents :
- Modify the p-tolyl group (e.g., replace with electron-withdrawing groups like -CF or halogens) to assess effects on pyridazinone ring reactivity .
- Vary the propyl linker length (e.g., ethyl vs. butyl chains) to optimize steric compatibility with target binding pockets.
- Methodology :
- Synthesize derivatives via parallel combinatorial chemistry and screen using high-throughput assays (e.g., fluorescence polarization for protein binding). Computational docking (AutoDock Vina) can prioritize candidates with improved binding affinity to receptors like GABA .
Q. What strategies resolve contradictions in pharmacokinetic data, such as inconsistent metabolic stability across studies?
- Metabolic Profiling :
- Use LC-MS/MS with hepatocyte microsomes to identify phase I/II metabolites. For example, oxidation of the benzodioxole ring may lead to variable stability .
- Compare results across species (e.g., human vs. rat microsomes) to isolate species-specific metabolism .
- Data Harmonization : Apply orthogonal assays (e.g., intrinsic clearance measurements via substrate depletion vs. metabolite formation) to validate findings .
Q. How can process control and scale-up challenges be addressed during synthesis?
- Critical Process Parameters (CPPs) :
- Monitor reaction exotherms during acid chloride additions to prevent thermal degradation .
- Implement in-line FTIR or Raman spectroscopy to track intermediate formation in real time .
- Scale-Up Considerations :
- Optimize solvent recovery (e.g., chloroform distillation) and employ membrane-based separation (nanofiltration) to reduce waste .
- Use Quality by Design (QbD) principles to define design space for temperature, agitation, and reagent purity .
Data Analysis and Experimental Design
Q. How should researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?
- Target Identification :
- Perform thermal shift assays (TSA) to identify proteins with stabilized melting temperatures upon compound binding .
- Use CRISPR-Cas9 -generated knockout cell lines to validate target engagement (e.g., GABA receptors or voltage-gated ion channels) .
- Pathway Analysis :
- Transcriptomic profiling (RNA-seq) of treated neuronal cells to map downstream signaling pathways (e.g., MAPK/ERK) .
Q. What methods are recommended for detecting and quantifying degradation products under accelerated stability conditions?
- Forced Degradation Studies :
- Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (HO) .
- Analytical Workflow :
- UPLC-PDA/QDa : Detect degradants with photo-diode array (PDA) and quantify using charged aerosol detection (CAD) for non-UV-active species .
- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity for degradation peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
